N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a naphthalene ring, an acetamide group, and a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the but-2-yn-1-yl intermediate: This can be achieved through a coupling reaction involving an alkyne and an appropriate halide.
Introduction of the benzyl(methyl)amino group: This step may involve nucleophilic substitution or reductive amination.
Attachment of the naphthalen-1-yl group: This could be done via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.
Formation of the acetamide group: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(pyridin-1-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-26(19-20-10-3-2-4-11-20)17-8-7-16-25-24(27)18-22-14-9-13-21-12-5-6-15-23(21)22/h2-6,9-15H,16-19H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXNRFSAOKSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CC1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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